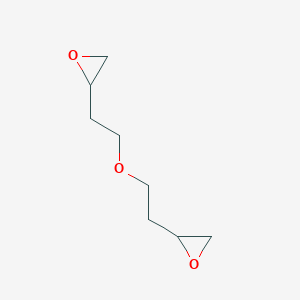

Bis(3,4-epoxybutyl) ether

Description

Structure

3D Structure

Properties

CAS No. |

10580-77-5 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-[2-[2-(oxiran-2-yl)ethoxy]ethyl]oxirane |

InChI |

InChI=1S/C8H14O3/c1(7-5-10-7)3-9-4-2-8-6-11-8/h7-8H,1-6H2 |

InChI Key |

CMZHETMDWDVBCX-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCOCCC2CO2 |

Canonical SMILES |

C1C(O1)CCOCCC2CO2 |

Synonyms |

Bis(2-oxiranylethyl) ether |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3,4 Epoxybutyl Ether and Analogues

Strategies for Oxirane Ring Formation in Butyl Chains

Peroxidation of Unsaturated Precursors

A primary and widely used method for forming epoxide rings is through the peroxidation of alkenes. masterorganicchemistry.comlibretexts.org This approach involves reacting a precursor molecule containing a carbon-carbon double bond with a peroxyacid, a carboxylic acid that contains an extra oxygen atom. masterorganicchemistry.comlibretexts.org

The synthesis of Bis(3,4-epoxybutyl) ether via this route would logically start from a di-unsaturated ether precursor, specifically 3,3'-(oxybis(ethane-2,1-diyl))bis(but-1-ene). The reaction mechanism is a concerted process where an electrophilic oxygen atom from the peroxyacid is transferred to the nucleophilic double bonds of the precursor. libretexts.org A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

The epoxidation of unsaturated fatty acids using in situ generated performic acid (from formic acid and hydrogen peroxide) serves as a well-documented analogy for this type of transformation. While effective, a potential side reaction in such systems is the acid-catalyzed opening of the newly formed oxirane ring, which can lead to the formation of diol byproducts. The reactivity of the oxirane ring makes it susceptible to cleavage, particularly under acidic conditions.

Emerging Synthetic Routes to Epoxybutyl Ether Structures

Modern organic synthesis has seen the development of more advanced and selective methods for epoxidation, many of which offer high levels of stereocontrol. These emerging routes often rely on metal-based catalysts or enzymatic processes.

Catalytic Asymmetric Epoxidation: This area focuses on producing chiral epoxides in high enantiomeric excess. wikipedia.org Several systems have been developed:

Sharpless-Katsuki Epoxidation: This Nobel Prize-winning reaction is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide. wikipedia.orgmdpi.com It is noted for its high degree of chemoselectivity, allowing for the oxidation of an allylic double bond in the presence of other unsaturated functionalities. mdpi.comresearchgate.net

Jacobsen-Katsuki Epoxidation: This method employs a manganese-based catalyst with a chiral salen ligand to achieve asymmetric epoxidation. wikipedia.orgwikipedia.org Studies on the epoxidation of conjugated dienes using manganese salen complexes have shown a preference for reacting with the less substituted double bond. rsc.org

Other Metal-Catalyzed Systems: Research has expanded to include a variety of other metals. Yttrium-biphenyldiol complexes have been used for the asymmetric epoxidation of α,β-unsaturated esters. organic-chemistry.org Methyltrioxorhenium (MTO) is an effective catalyst for the regioselective monoepoxidation of conjugated dienes. nih.gov Furthermore, Ti(IV)-salan catalysts have been shown to effectively catalyze the diastereo- and enantioselective monoepoxidation of conjugated dienes using hydrogen peroxide as the oxidant. acs.orgnih.gov

Chemoenzymatic Synthesis: An alternative "green" approach involves the use of enzymes. Epoxide hydrolases (EHs), for instance, can be used in the kinetic resolution of racemic epoxides to produce enantiomerically enriched epoxides and diols. tandfonline.com This chemoenzymatic strategy offers a powerful alternative to purely chemical asymmetric methods for producing chiral epoxy compounds. tandfonline.com

| Method | Typical Catalyst/Reagent | Substrate Scope | Key Advantage |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)4 / Chiral Tartrate | Allylic Alcohols | High enantioselectivity and predictable stereochemistry. wikipedia.orgresearchgate.net |

| Jacobsen Epoxidation | Chiral Mn(salen) complex | Cis-disubstituted alkenes | Effective for non-functionalized alkenes. wikipedia.orgwikipedia.org |

| MTO-Catalyzed Epoxidation | Methyltrioxorhenium (MTO) / H2O2 | Conjugated Dienes | High regioselectivity. nih.gov |

| Ti(IV)-salan Catalysis | Ti(IV)-salan / H2O2 | Conjugated Dienes | High diastereo- and enantioselectivity. acs.orgnih.gov |

| Chemoenzymatic Resolution | Epoxide Hydrolase (EH) | Racemic Epoxides | Environmentally benign ("green") process, high enantiomeric excess. tandfonline.com |

Ether Linkage Formation Approaches Relevant to this compound

The central C-O-C ether bond is the other key structural element of this compound. Its formation can be approached through several well-established synthetic strategies.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. researchgate.net Developed in 1850, the reaction involves the nucleophilic substitution (SN2) of an organohalide by an alkoxide ion. researchgate.net

The mechanism proceeds via a backside attack on an electrophilic carbon by the alkoxide nucleophile in a concerted step. researchgate.net For the reaction to be efficient, the alkylating agent should be a primary alkyl halide, as secondary and tertiary halides are prone to undergo competing elimination reactions. researchgate.netresearchgate.net The alkoxide can be generated by deprotonating an alcohol with a strong base, such as sodium hydride (NaH). mdpi.comyoutube.com

To synthesize the backbone of this compound, one could envision several adaptations of this reaction:

Reacting a diol, such as 1,8-dihydroxy-3,6-dioxaoctane, with two equivalents of an epoxy-functionalized alkyl halide like 4-bromo-1,2-epoxybutane in the presence of a base.

Reacting two equivalents of an epoxy-functionalized alcohol, such as 4,5-epoxypentan-1-ol, with a dihalide like 1,2-dibromoethane (B42909) after deprotonation.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between reactants that are soluble in different phases (e.g., an aqueous phase and an organic phase). mdpi.com

Reductive Etherification Techniques for Polyether Synthesis

Reductive etherification is a versatile and convenient method for producing ethers through the coupling of carbonyl compounds (aldehydes or ketones) with alcohols. acs.org This reaction is carried out in the presence of an organosilane compound as a reducing agent and a Brønsted or Lewis acid catalyst. organic-chemistry.orgnih.govacs.org

This strategy has been effectively applied to the synthesis of polyethers. organic-chemistry.orgacs.org For example, a diol can be reacted with a dialdehyde (B1249045) in the presence of a silane (B1218182) reducing agent to form a polyether with an alternating structure. organic-chemistry.orgacs.org Chlorodimethylsilane (CDMS) has been shown to be a particularly effective reagent, acting as both a reducing agent and a Lewis acid. organic-chemistry.org Various organosilanes can be used in combination with different acid catalysts to optimize the reaction for specific substrates. acs.org

While primarily used for polymerization, the fundamental coupling reaction could be adapted for the synthesis of the ether linkage in a precursor to this compound. This would involve the reaction of an aldehyde or ketone with an alcohol, where one or both reactants contain the necessary functionality to be later converted into an epoxide ring.

| Carbonyl Source | Alcohol Source | Reducing Agent (Silane) | Catalyst (Acid) | Reference |

|---|---|---|---|---|

| Isophthalaldehyde | Self-polymerized | Triethylsilane (Et3SiH) | Tritylperchlorate (TrClO4) | organic-chemistry.orgnih.gov |

| Terephthalaldehyde | 1,4-Butanediol (B3395766) | Chlorodimethylsilane (CDMS) | (CDMS acts as Lewis Acid) | organic-chemistry.orgacs.org |

| Various Aldehydes/Ketones | Various Alcohols | Triethylsilane (Et3SiH) | Iron(III) oxo acetate (B1210297) / Chloro(trimethyl)silane | nih.gov |

| Various Aldehydes/Ketones | Various Alcohols | Polymethylhydrosiloxane (PMHS) | Molecular Iodine (I2) | nih.gov |

Preparation of Related Epoxy-Functionalized Compounds

The synthetic principles used for this compound are applicable to a wide range of other epoxy-functionalized compounds. These materials are of significant industrial and academic interest.

A common strategy involves reacting a molecule containing a hydroxyl group (like a phenol (B47542) or alcohol) with an epoxy-forming material, most notably epichlorohydrin (B41342), in the presence of a caustic agent like sodium hydroxide. google.com This approach is widely used to produce glycidyl (B131873) ethers. For example, the reaction of bisphenol-A with an excess of epichlorohydrin yields diglycidyl ether of bisphenol-A (DGEBA), a foundational component of many epoxy resins. google.com

Similarly, epoxy-functional polyethers can be prepared by reacting a suitable di-acid with an epoxy resin. scilit.com Another class of related compounds is epoxy methacrylates, which can be synthesized through the addition reaction between an epoxy-terminated diglycidyl ether and methacrylic acid. mdpi.com These hybrid molecules contain both epoxy groups and polymerizable double bonds, offering unique properties for applications like photocurable coatings. mdpi.com

Reaction Mechanisms and Polymerization Kinetics of Bis 3,4 Epoxybutyl Ether

Fundamental Principles of Epoxide Ring-Opening Polymerization

The polymerization of epoxides proceeds via a ring-opening mechanism, which can be initiated by either cationic or anionic species. This process involves the cleavage of the strained three-membered ether ring, which then propagates to form a polymer chain.

Cationic Polymerization Pathways

Cationic ring-opening polymerization of epoxides is typically initiated by strong protic acids or Lewis acids, which generate a cationic active center. The polymerization proceeds through an SN1 or SN2 mechanism, influenced by the stability of the resulting cationic species. For epoxides with electron-donating groups that can stabilize a positive charge, the SN1 pathway may be favored. The propagation step involves the addition of cyclic monomers to the growing cationic chain end, thereby opening the ring system.

The initiation process in cationic polymerization can be summarized as follows:

Protonation or coordination: An initiator, such as a Brønsted or Lewis acid, protonates or coordinates with the oxygen atom of the epoxide ring, making it more electrophilic.

Ring-opening: A nucleophilic attack by another monomer molecule on one of the carbon atoms of the activated epoxide ring leads to ring-opening and the formation of a new cationic active center.

Propagation continues by the sequential addition of monomer molecules to the active chain end. Termination can occur through various mechanisms, including reaction with counter-ions or impurities.

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophilic reagents, such as hydroxides, alkoxides, or organometallic compounds. Monomers with a three-membered ring structure, like epoxides, are susceptible to AROP. The general mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide, which then acts as the new propagating species. This process is a form of chain-growth polymerization.

The key steps in anionic polymerization are:

Initiation: A nucleophile attacks a carbon atom of the epoxide ring, causing it to open and form an anionic active center.

Propagation: The newly formed alkoxide anion attacks another monomer molecule in a similar fashion, extending the polymer chain.

This process can proceed as a living polymerization in the absence of termination or chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Step-Growth and Chain-Growth Polymerization of Diepoxide Monomers

The polymerization of diepoxide monomers like Bis(3,4-epoxybutyl) ether can exhibit characteristics of both step-growth and chain-growth mechanisms, depending on the reaction conditions and the co-reactants involved.

Chain-Growth Polymerization: In the context of ring-opening polymerization, the sequential addition of monomer units to an active center at the end of a growing chain is characteristic of a chain-growth process. This is typical for both cationic and anionic polymerization of epoxides where a single active site propagates through the monomer pool. High molecular weight polymers are formed early in the reaction.

Step-Growth Polymerization: When a diepoxide monomer reacts with a difunctional or multifunctional curing agent, such as a diamine or a dicarboxylic acid, the polymerization proceeds in a stepwise manner. Dimers, trimers, and oligomers are formed initially, and these species then react with each other to build up the polymer network. In this case, the molecular weight of the polymer increases gradually throughout the reaction, and high conversion is required to achieve high molecular weight. This process is also known as polyaddition.

The distinction between these two pathways is crucial for controlling the final polymer architecture and properties.

Crosslinking Reaction Dynamics of this compound

The two epoxy groups in this compound allow for the formation of a three-dimensional crosslinked network when reacted with appropriate curing agents. The kinetics and mechanism of these crosslinking reactions are highly dependent on the nature of the functional groups of the curing agent.

Reactivity with Functional Groups: Amines, Anhydrides, Alcohols, Phenols, and Carboxylic Acids

Amines: The reaction between an epoxy group and an amine is a nucleophilic addition. Primary amines have two active hydrogens and can react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group. The reactivity of amines generally follows the order: primary > secondary. The reaction is often autocatalytic, as the hydroxyl groups formed during the reaction can accelerate further epoxy-amine reactions. Aliphatic amines are typically more reactive than aromatic amines.

Anhydrides: The curing of epoxides with anhydrides requires an initiator, often a tertiary amine or an alcohol, to open the anhydride (B1165640) ring and form a carboxylate anion. This anion then attacks the epoxy ring, initiating a chain of reactions. The propagation involves the alternating addition of epoxy and anhydride monomers. The hydroxyl groups generated can also react with anhydride groups to form ester linkages.

Alcohols and Phenols: The reaction of epoxides with alcohols and phenols, leading to ether linkages, is generally slower than with amines or anhydrides and often requires a catalyst, which can be either acidic or basic. Phenols are more acidic and thus more reactive than alcohols.

Carboxylic Acids: The reaction between an epoxy group and a carboxylic acid results in the formation of a hydroxy ester. This reaction can be catalyzed by tertiary amines or other bases. The hydroxyl group formed can then react with another epoxy group, leading to etherification, especially at higher temperatures.

Table 1: Illustrative Reactivity of Functional Groups with Epoxides (Note: This table presents general reactivity trends. Specific rates for this compound would require experimental data.)

| Functional Group | General Reactivity | Typical Reaction Product | Catalyst Requirement |

|---|---|---|---|

| Primary Amine | High | β-hydroxy secondary amine | Often autocatalytic |

| Secondary Amine | Moderate | β-hydroxy tertiary amine | Often autocatalytic |

| Anhydride | Moderate to High | Ester | Required (e.g., tertiary amine) |

| Phenol (B47542) | Moderate | Ether | Often required (acid or base) |

| Alcohol | Low | Ether | Required (acid or base) |

| Carboxylic Acid | Moderate | Hydroxy ester | Often beneficial |

Influence of Steric Hindrance on Reaction Rates

Steric hindrance plays a significant role in the polymerization and crosslinking reactions of epoxides. For a 1,2-disubstituted epoxide ring, such as that in the epoxybutyl group of this compound, the accessibility of the electrophilic carbon atoms to the attacking nucleophile is a key determinant of the reaction rate.

The structure of this compound, with the epoxy group being part of a butyl chain, presents a certain level of steric hindrance compared to terminal epoxides like glycidyl (B131873) ethers. This can influence the kinetics of both the ring-opening polymerization and the crosslinking reactions. Bulky substituents on the attacking nucleophile (e.g., a sterically hindered amine) will further decrease the reaction rate. In general, nucleophilic attack is favored at the less substituted carbon atom of the epoxide ring. The steric environment around the epoxide bond can also influence the regioselectivity of the ring-opening reaction. vot.pl

| Reactant System | Relative Steric Hindrance | Expected Relative Reaction Rate |

|---|---|---|

| Terminal Epoxide + Primary Amine | Low | High |

| This compound + Primary Amine | Moderate | Moderate |

| This compound + Sterically Hindered Amine | High | Low |

| Cycloaliphatic Epoxide + Primary Amine | High | Low |

Kinetic Modeling of Polymerization and Curing Processes

Kinetic modeling of the polymerization and curing of this compound is essential for understanding the reaction behavior, optimizing processing conditions, and predicting the properties of the final material. plymouth.ac.uk The curing process is complex, involving multiple reactions and physical changes like gelation and vitrification. mdpi.com Differential Scanning Calorimetry (DSC) is a primary analytical technique used to study cure kinetics by measuring the heat flow associated with the exothermic cross-linking reaction. mdpi.comcranfield.ac.uk

The rate of cure, dα/dt, is typically described as a function of temperature (T) and the degree of cure (α). The degree of cure is defined as the fraction of the total heat of reaction released at a given time, α = H(t)/ΔH_total.

A general kinetic model can be expressed as:

dα/dt = k(T) * f(α)

where:

dα/dt is the rate of cure.

k(T) is the temperature-dependent reaction rate constant, often described by the Arrhenius equation: k(T) = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant.

f(α) is the reaction model, which describes the dependence of the reaction rate on the degree of cure.

Several models are used to describe the function f(α), with phenomenological models being the most common for complex epoxy systems.

Autocatalytic (Kamal-Sourour) Model

One of the most widely used models for epoxy curing is the Kamal-Sourour model, which accounts for the autocatalytic nature of the reaction. mdpi.comscientific.net In many epoxy-amine or epoxy-anhydride systems, hydroxyl groups are generated during the reaction, which then catalyze further epoxy ring-opening. This leads to an initial acceleration of the reaction rate.

The Kamal-Sourour model is expressed as:

dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

where:

k₁ is the rate constant for the n-th order reaction.

k₂ is the rate constant for the autocatalytic reaction.

m and n are the reaction orders.

Both k₁ and k₂ are assumed to follow the Arrhenius temperature dependence:

k₁ = A₁ * exp(-Ea₁ / RT)

k₂ = A₂ * exp(-Ea₂ / RT)

This model provides a good fit for many thermoset curing profiles, capturing the initial slow rate, acceleration to a maximum, and subsequent slowdown as reactants are consumed. cranfield.ac.uk

Diffusion Control Models

As the curing reaction progresses, the viscosity of the system increases dramatically, leading to the glass transition temperature (Tg) rising. cranfield.ac.uk If the curing temperature is below the ultimate Tg of the fully cured network, the system can undergo vitrification, where the molecular mobility becomes restricted. mdpi.com At this point, the reaction rate is no longer controlled by chemical kinetics but by the diffusion of reactive species. mdpi.com

To account for this, the kinetic model can be extended to include a diffusion factor. The Grindling kinetic model, for example, modifies the Kamal-Malkin model by adding a diffusion term that becomes dominant as the glass transition temperature approaches the cure temperature. mdpi.com

The parameters for these kinetic models are determined by fitting the model equations to experimental data obtained from multiple DSC scans at different heating rates (dynamic scans) and different temperatures (isothermal scans). mdpi.comcranfield.ac.uk Accurate modeling requires a comprehensive dataset to ensure the model's predictive capability across various processing conditions. plymouth.ac.ukmdpi.com

The table below presents a conceptual summary of kinetic parameters that are typically determined for epoxy systems.

| Parameter | Symbol | Description | Method of Determination |

| Activation Energy | Ea | The minimum energy required to initiate the curing reaction. | Arrhenius plots from isothermal or dynamic DSC data (e.g., Kissinger method). scientific.net |

| Pre-exponential Factor | A | A constant related to the frequency of collisions between reacting molecules. | Determined from fitting experimental data to the Arrhenius equation. |

| Reaction Order | m, n | Empirical exponents in the kinetic model that describe the dependence of the rate on reactant concentration (or degree of cure). | Non-linear regression analysis of DSC data against a chosen reaction model (e.g., Kamal-Sourour). |

| Total Heat of Reaction | ΔH_total | The total enthalpy released during the complete curing reaction. | Integration of the heat flow curve from a dynamic DSC scan. mdpi.com |

By determining these parameters for this compound under specific curing conditions (i.e., with specific catalysts or curing agents), a robust kinetic model can be developed to simulate the curing process, optimize manufacturing cycles, and predict the final state of the material. plymouth.ac.uk

Advanced Polymerization Strategies and Network Architecture Development

Design and Synthesis of Polymeric Systems Incorporating Bis(3,4-epoxybutyl) Ether

The synthesis of polymeric systems incorporating this compound typically involves the ring-opening polymerization of its oxirane rings. This process can be initiated through either cationic or anionic mechanisms, depending on the chosen initiator or curing agent. nih.gov For instance, the synthesis can be designed to create linear polyethers by controlling the reaction stoichiometry and conditions, or more commonly, to form highly cross-linked thermoset materials.

The molecular structure of this compound, with its flexible ether linkage connecting two epoxybutyl groups, allows for the formation of polymers with a degree of conformational freedom before cross-linking. The design process often involves selecting appropriate co-monomers or curing agents to achieve desired characteristics such as thermal stability, mechanical strength, and chemical resistance. The synthesis of related epoxy resins, such as those derived from Bisphenol A, often involves reacting a diol with epichlorohydrin (B41342). thescipub.com While the synthesis of this compound itself is distinct, its polymerization into networks follows the fundamental principles of epoxy chemistry.

Formation of Cross-Linked Polymer Networks

The formation of a three-dimensional, cross-linked network is the defining characteristic of thermosetting resins derived from this compound. The process, known as curing, transforms the low-viscosity liquid monomer into an infusible and insoluble solid. This transformation is achieved by reacting the epoxy groups with a variety of curing agents or by inducing self-polymerization through catalytic action. nih.gov

Common curing agents for epoxy resins include multifunctional amines, acids, and anhydrides. With amine hardeners, the primary amine first reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group, leading to the formation of a network junction. nih.gov Alternatively, cationic ring-opening polymerization, initiated by Lewis acids like boron trifluoride complexes or onium salts, proceeds via an active oxonium ion at the end of the growing chain. nih.gov Anionic polymerization can also be employed, often initiated by tertiary amines or imidazoles. nih.gov The bifunctional nature of this compound ensures that each monomer unit can connect to four polymer chains, creating a dense and robust network structure.

Copolymerization with Diverse Monomers

This compound can be copolymerized with a wide array of other monomers to create materials with hybrid properties, combining the characteristics of different polymer classes.

The integration of this compound into polymer networks with ethylenically unsaturated monomers, such as vinyl ethers or methacrylates, requires a dual polymerization mechanism. Because epoxy groups and vinyl groups polymerize via different mechanisms (ring-opening and free-radical, respectively), a hybrid approach is necessary. cmu.edu

One such strategy is free-radical promoted cationic polymerization. In a system containing this compound and a monomer like methyl methacrylate (B99206) (MMA), a free-radical initiator would first polymerize the MMA. The growing poly(MMA) radicals can then interact with an iodonium (B1229267) salt, which acts as a cationic initiator, to oxidize the radical to a cation. This cation can subsequently initiate the cationic ring-opening polymerization of the epoxy groups on the this compound. cmu.edu This "double-mode polymerization" allows for the successful copolymerization of the two distinct monomer types, leading to the formation of interpenetrating or chemically bonded networks that would not be achievable through a single polymerization mechanism. cmu.edu

The creation of hybrid organic-inorganic networks offers a pathway to materials with enhanced thermal and mechanical properties. This compound can be incorporated into such networks, for example, through copolymerization with silicon-containing monomers like silacyclobutanes. researchgate.net

A notable strategy involves the ring-opening polymerization of a silacyclobutane (B14746246) monomer that also contains an epoxy group, such as one with a 3,4-epoxybutyl group attached to the silicon atom. This polymerization can be catalyzed by a platinum complex, which selectively opens the strained four-membered silacyclobutane ring while leaving the epoxy ring intact. This step produces a polycarbosilane backbone with pendant epoxy groups. researchgate.net Subsequently, a thermally latent acid generator can be used to initiate the cationic ring-opening polymerization of the epoxy moieties upon heating. This second step creates cross-links between the polycarbosilane chains, resulting in a robust hybrid organic-inorganic network. researchgate.net These materials can serve as precursors to ceramics or as high-performance networked polymers. researchgate.net

Control over Network Density and Structure through Curing Conditions

Increasing the curing temperature significantly accelerates the cross-linking process. mdpi.com This leads to a marked decrease in the gel time—the point at which a continuous network is formed. For example, in a related epoxy system, increasing the curing temperature from 70°C to 90°C reduced the gel time from over 1400 seconds to under 450 seconds. mdpi.com Higher curing temperatures promote a more extensive cross-linking reaction, resulting in a stronger polymer network with a higher density of cross-linked chains and reduced chain mobility. mdpi.comresearchgate.net This translates to improved mechanical properties, such as flexural strength and modulus. mdpi.com

Post-curing, which involves heating the material to a temperature above its initial glass transition temperature after the initial cure, is another crucial step. This thermal treatment allows for the reaction of any remaining functional groups, leading to a more complete and homogeneous cross-linked structure. researchgate.net Post-curing can further enhance the thermomechanical properties of the material, often resulting in higher strength and improved toughness. mdpi.comresearchgate.net The selection of an optimal curing and post-curing profile is therefore essential for achieving a balanced performance and a well-defined network architecture. researchgate.net

The effect of curing temperature on the properties of an epoxy resin system is illustrated in the table below, based on data from analogous systems.

| Curing Temperature (°C) | Gel Time (s) | Curing Time (s) | Flexural Modulus (MPa) | Flexural Strength (MPa) |

| 70 | 1426.1 | 2250.3 | 977 | 77.4 |

| 80 | 785.5 | 1275.4 | 1100 | 90.1 |

| 90 | 445.2 | 750.2 | 1250 | 105.6 |

This interactive data table is based on findings for partially bio-based epoxy resins and serves to illustrate the general principles of how curing temperatures affect network formation and mechanical properties. mdpi.com

Characterization of Bis 3,4 Epoxybutyl Ether Derived Polymeric Materials

Spectroscopic Analysis of Polymerization and Curing Transformations

Spectroscopic techniques are indispensable for monitoring the chemical changes that occur during the polymerization and curing of Bis(3,4-epoxybutyl) ether. They provide detailed insights into the molecular structure and the extent of the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. mdpi.com In the context of this compound, ¹H NMR and ¹³C NMR are used to confirm the structure of the monomer and to follow its conversion during polymerization. mdpi.comresearchgate.net

In the ¹H NMR spectrum of the monomer, characteristic signals for the protons of the oxirane ring are expected to appear in the range of 2.5-3.5 ppm. libretexts.org Protons on the carbons adjacent to the central ether oxygen typically resonate at approximately 3.4-4.5 ppm. libretexts.org

Upon ring-opening polymerization, the signals corresponding to the epoxy group protons will diminish or disappear entirely. Concurrently, new signals will emerge, indicating the formation of a polyether backbone with secondary hydroxyl groups. These new signals provide direct evidence of the polymerization reaction and allow for the characterization of the resulting polymer structure.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Before and After Polymerization

| Proton Type | Expected Chemical Shift (ppm) - Monomer | Expected Chemical Shift (ppm) - Polymer | Comment |

| Epoxy Ring CH | ~2.8 - 3.2 | Disappears | Disappearance confirms ring-opening. |

| Epoxy Ring CH₂ | ~2.5 - 2.8 | Disappears | Disappearance confirms ring-opening. |

| -O-CH ₂-CH(O)CH₂ | ~3.4 - 3.7 | Shifts | Environment changes upon ring-opening. |

| -CH ₂-O-CH ₂- | ~3.5 - 3.8 | Shifts slightly | Central ether linkage remains intact. |

| Backbone CH-OH | N/A | ~3.8 - 4.2 | Appearance confirms hydroxyl group formation. |

| Backbone CH₂-O | N/A | ~3.4 - 3.8 | Formation of new ether linkages in the polymer chain. |

Note: The exact chemical shifts can vary based on the solvent, curing agent, and specific polymer architecture.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to monitor the progress of curing reactions in epoxy resins by tracking changes in characteristic functional group absorptions. core.ac.uksemanticscholar.org The process involves monitoring the disappearance of reactant peaks and the appearance of product peaks over time.

For this compound, the most critical absorption band for monitoring the curing reaction is that of the epoxy ring (oxirane). The asymmetric stretching of the C-O-C bond in the epoxy group results in a characteristic peak around 915 cm⁻¹. researchgate.net The consumption of this peak is directly proportional to the degree of epoxy conversion. Another useful band for the epoxy group is often found near 840 cm⁻¹. researchgate.net

During the curing process, especially with amine or anhydride (B1165640) hardeners, other spectral changes are also observed. For instance, when cured with an amine, the N-H stretching bands of the curing agent decrease, while a broad O-H stretching band appears between 3200 and 3600 cm⁻¹, signifying the formation of hydroxyl groups from the epoxy ring-opening reaction. core.ac.uk The ether linkage (C-O-C) within the this compound backbone, which absorbs in the 1050 to 1150 cm⁻¹ region, remains stable throughout the reaction and can serve as an internal reference. libretexts.org

Table 2: Key FT-IR Absorption Bands for Monitoring the Curing of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Change During Curing |

| ~3200 - 3600 | O-H (hydroxyl) stretch | Appears/Increases |

| ~3050 | C-H stretch of epoxy ring | Disappears |

| ~1150 - 1050 | C-O-C (ether) stretch | Stable (can be used as reference) |

| ~915 | C-O-C (epoxy ring) asymmetric stretch | Disappears |

| ~840 | C-O (epoxy ring) symmetric stretch | Disappears |

Thermal Analysis of Crosslinked Systems

Thermal analysis techniques are essential for determining the operational temperature limits and thermal stability of the cured polymeric materials derived from this compound.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis method used to measure the heat flow associated with transitions in a material as a function of temperature. shimadzu.com For thermosetting resins like those derived from this compound, DSC is used to study the curing reaction and to determine the glass transition temperature (Tg) of the cured network. tainstruments.comnih.gov

A typical DSC scan of an uncured mixture of this compound and a curing agent will show a broad exothermic peak. iccm-central.org The area under this peak is the total heat of reaction (ΔH), which is proportional to the extent of the crosslinking reaction. By conducting isothermal or dynamic scans, the kinetics of the curing process can be determined. shimadzu.com

After curing, a subsequent DSC scan is performed to determine the glass transition temperature (Tg), which appears as a step-like change in the heat capacity. tainstruments.com The Tg is a critical property that defines the upper service temperature of the material, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Due to the flexible aliphatic ether backbone of this compound, the resulting polymers are expected to have a lower Tg compared to those derived from rigid aromatic epoxies. For some flexible epoxy systems, the Tg can be below room temperature. researchgate.net

Table 3: Typical DSC Data for Flexible vs. Rigid Epoxy Systems

| Property | Flexible Epoxy System (e.g., Siloxane-based) | Rigid Epoxy System (e.g., DGEBA-based) |

| Curing Exotherm Peak | Varies with curing agent | Varies with curing agent |

| Glass Transition Temp. (Tg) | 2.2 to 18.7 °C researchgate.net | 98 to 120 °C mdpi.com |

Note: Data for the flexible system is from a siloxane-based epoxy, used here as an analogue for the flexible aliphatic structure of this compound-derived polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the cured this compound polymers. nih.gov

The TGA thermogram provides key data points, including the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td,5% for 5% weight loss). mdpi.com It also identifies the temperature of the maximum rate of decomposition. The thermal stability of an epoxy network is influenced by its chemical structure and crosslink density. nih.gov Polymers with flexible aliphatic chains, such as those from this compound, may exhibit slightly lower thermal stability compared to highly aromatic polymer networks. However, fully cured systems can still possess good thermal resistance. researchgate.net

Table 4: Representative TGA Data for Cured Flexible Epoxy Resins

| Epoxy System Type | Decomposition Temp. at 5% Weight Loss (Td,5%) | Atmosphere |

| Flexible Carbosilane-based Epoxy researchgate.net | 346 - 369 °C | Nitrogen |

| Plant Oil-based Epoxy nih.gov | ~320 - 350 °C | Nitrogen |

| Poly(xanthene)-based Polymer nih.gov | 361 °C | N/A |

Note: This table presents data from various flexible polymer systems to approximate the expected thermal stability of cured this compound networks.

Mechanical Performance Assessment of Cured Resins

The mechanical properties of the final cured resin are among the most important performance indicators, dictating its suitability for various applications. Key properties include tensile strength, modulus (stiffness), and toughness. These properties are intrinsically linked to the molecular structure of the epoxy monomer and the resulting crosslinked network. nih.gov

The structure of this compound, characterized by a flexible aliphatic ether backbone, is expected to yield polymers with distinct mechanical properties compared to their rigid aromatic counterparts like those from Diglycidyl ether of bisphenol A (DGEBA). Generally, flexible chains enhance polymer chain mobility, which often leads to:

Lower Tensile Strength and Modulus: The material is less stiff and can withstand less stress before failure.

Higher Elongation at Break: The material is more ductile and can stretch more before breaking.

Improved Toughness/Impact Strength: The ability of the material to absorb energy and plastically deform without fracturing is enhanced. scirp.org

These characteristics make polymers from this compound potentially suitable for applications requiring flexibility, such as adhesives, sealants, and toughening agents for more brittle resin systems.

Table 5: Comparison of Typical Mechanical Properties for Flexible and Rigid Epoxy Resins

| Mechanical Property | Expected Range for Flexible Epoxy (e.g., from this compound) | Typical Range for Rigid Epoxy (e.g., UV-cured DGEBA) |

| Tensile Strength | Lower (e.g., < 30 MPa) | Higher (e.g., 32.34 MPa) researchgate.net |

| Tensile Modulus | Lower (e.g., < 1 GPa) | Higher (e.g., 1.80 GPa) researchgate.net |

| Flexural Strength | Lower | Higher (e.g., 60.64 MPa) researchgate.net |

| Elongation at Break | Higher | Lower |

| Impact Strength/Toughness | Higher | Lower |

Note: The values for the rigid epoxy are provided as a benchmark. The expected range for the flexible epoxy is an estimation based on structure-property principles.

Tensile and Flexural Properties of Composites

The mechanical integrity of polymeric materials under load is critical for their application in structural components. For composites derived from epoxy resins, tensile and flexural tests are fundamental for determining their strength and stiffness. These tests are typically conducted following standardized methods, such as those outlined by ASTM International, to ensure comparability of data. addcomposites.com

While specific data for composites exclusively based on this compound is limited in publicly available literature, valuable inferences can be drawn from studies on structurally similar epoxy systems, such as bis(epoxybutyl)carborane. Research conducted on bis(epoxybutyl)carborane-based honeycomb composites provides insights into their flexural performance. In beam flexure tests performed on sandwich panels with stainless steel core and face sheets, an ultimate load of 1580 pounds was recorded at room temperature (75°F). nasa.gov As the temperature increased to 500°F, the ultimate load decreased to 805 pounds, demonstrating the material's performance at elevated temperatures. nasa.gov

For comparative context, other tetra-functional epoxy resin systems, when cured, exhibit distinct mechanical properties. For example, composites made from N,N,N',N'-Tetraglycidyl-2,2-Bis[4-(4-aminophenoxy)phenyl]propane (TGBAPP) cured with Methyl nadic anhydride (MNA) have shown a flexural modulus that is slightly higher than that of N,N,N',N'-Tetraglycidyl-4,4'-diamino diphenyl ether (TGDDE) based systems, while their flexural strengths are comparable. psu.edu

The following table summarizes the flexural properties of a bis(epoxybutyl)carborane composite and provides a comparison with other epoxy systems.

Interactive Data Table: Flexural Properties of Epoxy Composites

| Composite System | Test Condition | Flexural Strength | Flexural Modulus |

|---|---|---|---|

| Bis(epoxybutyl)carborane Honeycomb nasa.gov | 75°F (24°C) | 1580 lbs (ultimate load) | - |

| Bis(epoxybutyl)carborane Honeycomb nasa.gov | 500°F (260°C) | 805 lbs (ultimate load) | - |

| TGBAPP/MNA psu.edu | Room Temperature | Close to TGDDE/MNA | Slightly higher than TGDDE/MNA |

| TGDDE/MNA psu.edu | Room Temperature | Close to TGBAPP/MNA | - |

Adhesion and Cohesion Strength Evaluations

The performance of polymeric materials in adhesive applications is determined by their ability to bond to substrates (adhesion) and maintain their internal integrity (cohesion). Lap-shear tests are a common method for quantifying the adhesive strength of these materials.

Studies on bis(epoxybutyl)carborane-based adhesives have demonstrated their significant bonding capabilities on steel substrates. Lap-shear strength tests on 17/7 PH stainless steel showed impressive results across a wide range of temperatures. At cryogenic temperatures of -320°F, a lap shear strength of 4040 psi was achieved. nasa.gov At room temperature (75°F), the strength was 3060 psi, and even at 500°F, it maintained a strength of 2620 psi. nasa.gov Earlier studies on similar systems reported room temperature bond strengths of up to 1560 psi on stainless steel, with examinations of the failure surfaces indicating both adhesive and cohesive failure modes. nasa.gov The mode of failure is crucial; adhesive failure suggests a weaker bond between the adhesive and the substrate, while cohesive failure indicates that the adhesive itself ruptured, suggesting that the adhesive bond to the substrate is stronger than the internal strength of the adhesive.

For context, other advanced adhesive systems, such as those inspired by mussel adhesion chemistry, have shown high adhesion strengths on various substrates. For instance, some bio-inspired adhesives have achieved bonding strengths of up to 14.6 MPa at ambient temperatures. nih.gov

Interactive Data Table: Lap-Shear Adhesion Strength of Bis(epoxybutyl)carborane Adhesives on Steel nasa.gov

| Test Temperature (°F) | Test Temperature (°C) | Lap-Shear Strength (psi) | Lap-Shear Strength (MPa) |

|---|---|---|---|

| -320 | -196 | 4040 | 27.85 |

| -65 | -54 | 3480 | 23.99 |

| 75 | 24 | 3060 | 21.09 |

| 350 | 177 | 3100 | 21.37 |

| 450 | 232 | 2960 | 20.41 |

| 500 | 260 | 2620 | 18.06 |

Chemical Resistance and Environmental Durability Studies

The ability of a polymeric material to withstand chemical attack and environmental degradation is paramount for its long-term performance and reliability. Epoxy resins, in general, are known for their good chemical resistance to a wide array of substances. burkert.com

The environmental durability also encompasses the material's response to factors like moisture and temperature. Long-term mechanical testing of some composite materials has shown that their properties can change over time, even under normal storage conditions. biomaterials.pl

The following table provides a general indication of the chemical resistance of epoxy resins to various classes of chemicals, based on typical performance.

Interactive Data Table: General Chemical Resistance of Epoxy Resins

| Chemical Class | Reagent Example | General Resistance |

|---|---|---|

| Acids (dilute) | Acetic acid (5%) | Good |

| Alkalis | Ammonium (B1175870) hydroxide | Good |

| Solvents (Alcohols) | Ethanol | Good |

| Solvents (Ketones) | Acetone | Limited to Poor |

| Solvents (Aromatic) | Toluene | Limited to Poor |

| Water | Distilled water | Excellent |

| Oils | Cottonseed oil | Excellent |

Applications in Advanced Materials Engineering

High-Performance Adhesives and Sealants

In the realm of adhesives and sealants, the formulation of epoxy resins is a delicate balance of achieving desired application properties, such as viscosity and working time, without compromising the final performance characteristics of the cured material, including strength and thermal resistance. Bis(3,4-epoxybutyl) ether plays a significant role as a specialty additive in this context.

Reactive Diluents in Epoxy Resin Formulations

High-viscosity epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), are often difficult to process and apply. mdpi.com To overcome this, their viscosity is lowered using diluents. Reactive diluents are low-viscosity epoxy compounds that, unlike non-reactive solvent diluents, co-react with the curing agent to become an integral part of the final polymer network. This minimizes issues like volatile organic compound (VOC) emissions and shrinkage. specialchem.comresearchgate.net

This compound, being a difunctional aliphatic glycidyl (B131873) ether, serves as an effective reactive diluent. The primary function of a diluent is to lower the viscosity of the epoxy formulation, which improves handling, allows for higher filler loading, and enhances wetting of substrates. specialchem.com As a difunctional diluent, it possesses two epoxy groups, allowing it to be fully incorporated into the cross-linked polymer structure. This is advantageous compared to monofunctional diluents, which can act as "chain stoppers" and potentially reduce the crosslink density, thereby lowering properties like thermal and chemical resistance. specialchem.com The inclusion of difunctional diluents like 1,4-butanediol (B3395766) diglycidyl ether (an isomer of this compound) can even improve properties such as flexibility and impact strength. specialchem.comresearchgate.net

General Effects of Difunctional Reactive Diluents on Epoxy Resin Properties

| Property | Effect of Adding a Difunctional Reactive Diluent | Rationale |

|---|---|---|

| Viscosity | Significant Reduction | The primary purpose of a diluent is to lower the viscosity for improved handling and application. specialchem.com |

| Mechanical Strength | Slight to Moderate Reduction | Lower crosslink density compared to the base resin can reduce tensile strength and modulus. specialchem.com |

| Flexibility / Toughness | Increase | The introduction of flexible aliphatic chains into the rigid polymer network enhances ductility and impact resistance. researchgate.netabg-am.com |

| Glass Transition Temp (Tg) | Reduction | Increased chain flexibility and reduced crosslink density typically lower the Tg. researchgate.net |

| Chemical Resistance | Slight Reduction | A less dense polymer network can be more susceptible to chemical attack compared to a highly cross-linked, undiluted resin. specialchem.com |

This table presents generalized findings for difunctional epoxy reactive diluents. Specific performance with this compound may vary based on the full formulation.

Development of High-Temperature Stable Adhesive Systems

The development of adhesives that can maintain their structural integrity at elevated temperatures is crucial for aerospace and automotive applications. Research in this area has often focused on modifying the epoxy backbone to enhance thermal stability. nasa.gov

Significant research has been conducted on a related but distinct class of monomers, bis(epoxybutyl)carboranes, for creating high-temperature stable adhesives. nasa.govnasa.gov The incorporation of a carborane nucleus into the epoxy structure dramatically increases thermal stability. nasa.gov Adhesive systems based on bis(epoxybutyl)carborane have demonstrated excellent performance, retaining significant bond strength at temperatures up to 500°F (260°C). nasa.gov For example, lap-shear strengths for steel-on-steel bonds using a bis(epoxybutyl)carborane-based adhesive have been shown to be as high as 2620 psi at 500°F. nasa.gov After aging for eight hours at 500°F in air, a lap-shear strength of 2180 psi was still maintained at that temperature. nasa.gov

It is important to note that this high thermal performance is attributed to the carborane group. While this compound is an aliphatic ether, which does not possess the same inherent thermal stability, its role as a reactive diluent can be to modify other properties of high-temperature resin systems where extreme temperature resistance is not the sole requirement.

Lap Shear Strength of Bis(epoxybutyl)carborane Adhesive at Various Temperatures

| Temperature | Lap Shear Strength (psi) |

|---|---|

| -320°F (-196°C) | 4040 |

| -65°F (-54°C) | 3480 |

| 75°F (24°C) | 3060 |

| 350°F (177°C) | 3100 |

| 450°F (232°C) | 2960 |

Data from NASA technical report on bis(epoxybutyl)carborane adhesives. nasa.gov

Advanced Coatings and Surface Technologies

Epoxy resins are widely used for protective coatings due to their excellent adhesion, chemical resistance, and durability. tri-iso.com this compound can be incorporated into these coating formulations as a reactive diluent to modify viscosity for specific application methods, such as spraying or rolling, while maintaining the protective qualities of the film.

Enhancing Water and Chemical Resistance

Epoxy coatings are known for creating a hard, impermeable barrier that protects substrates from corrosion and chemical attack. tri-iso.comgoogle.com The high degree of cross-linking in a cured epoxy film prevents the penetration of water, solvents, acids, and bases. The choice of epoxy resin and curing agent is critical in determining the specific chemical resistance profile of a coating. evonik.com

When a reactive diluent like this compound is used, it becomes part of the polymer matrix. Because it is difunctional, it helps to maintain a densely cross-linked network, which is essential for good chemical resistance. While the introduction of any diluent can slightly reduce the cross-link density compared to the neat resin, a difunctional one has a much less detrimental effect than a monofunctional one. evonik.com The aliphatic ether structure of this compound can also impart a degree of flexibility to the coating, which can improve its resistance to cracking upon impact or thermal cycling, thereby maintaining the integrity of the protective barrier.

General Chemical Resistance of Solvent-Free Epoxy Coating Systems

| Chemical Reagent | Resistance Rating |

|---|---|

| Water | Excellent |

| Sodium Hydroxide (50%) | Excellent |

| Sulphuric Acid (30%) | Excellent |

| Petrol / Gasoline | Excellent |

| Skydrol | Very Good |

| Methanol | Fair |

Data adapted from general performance of solvent-free epoxy floor coatings. flowcrete.eu The specific resistance can vary based on the formulation.

Optimization for Light-Cured and Thermally Cured Applications

The curing, or hardening, of an epoxy system can be initiated by heat (thermal cure) or by light (photocuring or UV cure). This compound is suitable for incorporation into both types of systems.

Thermal Curing involves mixing the epoxy resin with a hardener (such as an amine or anhydride) and applying heat. The heat accelerates the chemical reaction between the epoxy groups and the hardener, forming the cross-linked polymer network. blazeasia.com In these systems, this compound acts as a viscosity-reducing reactive component that cures along with the primary epoxy resin.

UV Curing uses high-intensity ultraviolet light to initiate polymerization. researchgate.netblazeasia.com For epoxy resins, this is typically a cationic curing mechanism. A photoinitiator is added to the formulation, which, upon exposure to UV light, generates a strong acid that catalyzes the rapid polymerization of the epoxy groups. mdpi.comspecialchem.com The high reactivity of cycloaliphatic epoxides makes them particularly suitable for cationic UV curing, but other aliphatic epoxides like this compound can also be used. mdpi.com UV curing offers benefits such as very high cure speeds, low energy consumption, and low VOC emissions. blazeasia.com

Comparison of Curing Technologies

| Feature | Thermal Curing | UV Curing |

|---|---|---|

| Mechanism | Heat-initiated chemical reaction with a hardener. | Light-initiated (photochemical) polymerization. |

| Cure Speed | Slower (minutes to hours). | Very Fast (milliseconds to seconds). blazeasia.com |

| Energy Consumption | Higher, requires ovens or heating elements. | Lower, uses efficient UV lamps. blazeasia.com |

| VOC Emissions | Low to none in 100% solids systems. | Typically very low to none. blazeasia.com |

| Heat Sensitive Substrates | Limited applicability. | Ideal for plastics, wood, and paper. paint.org |

| Curing of Thick/3D Parts | Can penetrate deep into materials. blazeasia.com | Can be challenging due to limited light penetration. specialchem.com |

Composite Materials Fabrication and Reinforcement

Polymer-matrix composites, which consist of a reinforcement fiber (like glass or carbon) embedded in a polymer matrix, are used extensively where high strength-to-weight ratios are required, such as in the aerospace, automotive, and sporting goods industries. google.co.lsnasa.gov Epoxy resins are the most common thermosetting matrix materials due to their excellent mechanical properties and adhesion to reinforcement fibers. nasa.gov

The role of this compound in this field is again as a reactive diluent for the epoxy matrix resin. The viscosity of the matrix resin is a critical parameter during composite fabrication. In processes like resin transfer molding (RTM), vacuum-assisted resin transfer molding (VARTM), and filament winding, the resin must have a low enough viscosity to fully penetrate and wet out the bundle of reinforcement fibers, ensuring a void-free and structurally sound part. nasa.gov

By adding this compound to a standard, high-viscosity epoxy resin, manufacturers can tailor the viscosity to the specific requirements of their fabrication process. This ensures complete impregnation of the fibers, which is essential for achieving the desired mechanical properties of the final composite part. Because it is a reactive diepoxide, it contributes to the final matrix properties, helping to maintain good strength and toughness.

Functional Materials and Specialty Polymers

This compound, a diepoxide compound featuring a flexible ether linkage, is a significant monomer in the field of advanced materials engineering. Its bifunctional nature, conferred by the two terminal epoxy rings, allows it to act as a potent cross-linking agent or a primary building block in the synthesis of a variety of functional materials and specialty polymers. The aliphatic backbone of the molecule often imparts distinct properties, such as increased flexibility and a lower dielectric constant, compared to more common aromatic epoxy resins.

This compound serves as a valuable organic precursor in the formulation of organic-inorganic hybrid materials. These materials synergistically combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, rigidity). The creation of these hybrids often involves a sol-gel process where the epoxy rings of the ether can undergo hydrolysis and condensation reactions with inorganic precursors, such as alkoxysilanes like 3-glycidyloxypropyltrimethoxysilane (GLYMO). researchgate.net

| Mechanical Properties | Incorporation of inorganic fillers and modifiers can alter mechanical strength and toughness. researchgate.net | As a cross-linker, it directly impacts the cross-link density and mechanical performance of the organic phase. |

In the pursuit of safer, high-performance energy storage devices, solid polymer electrolytes (SPEs) have emerged as a promising alternative to traditional liquid electrolytes. Poly(ethylene oxide) (PEO) is a widely studied polymer for this application due to its ability to dissolve lithium salts. However, linear PEO suffers from low ionic conductivity at room temperature and poor mechanical strength due to its semi-crystalline nature. researchgate.net

This compound is an effective cross-linking agent for creating network-forming polymer electrolytes. By reacting its two epoxy end-groups with the terminal hydroxyl groups of PEO chains or other suitable polymers, it forms a three-dimensional network. This cross-linked structure serves several critical functions:

Suppression of Crystallinity: The network structure disrupts the regular arrangement of polymer chains, reducing the degree of crystallinity in PEO-based electrolytes and thereby enhancing ionic conductivity. nih.gov

Improved Mechanical Stability: The covalent cross-links provide dimensional stability and mechanical robustness to the electrolyte, preventing the growth of lithium dendrites that can cause short circuits in batteries. nih.gov

Enhanced Interfacial Contact: A stable, solid electrolyte network can maintain better physical contact with the electrodes during battery cycling.

The flexible aliphatic chain of this compound is particularly advantageous as it allows for segmental motion within the polymer network, which is essential for facilitating Li+ ion transport, a key factor for achieving high ionic conductivity. researchgate.net Research into networked polycarbosilanes containing epoxy moieties has also highlighted their potential application as polymer electrolytes for lithium-ion batteries. researchgate.net

Table 2: Characteristics of Network-Forming Polymer Electrolytes

| Feature | Description | Contribution of this compound |

|---|---|---|

| Structure | A three-dimensional, cross-linked polymer matrix. | The diepoxide functionality creates covalent bonds between polymer chains (e.g., PEO), forming a stable network. |

| Ionic Conductivity | Dependent on amorphous content and segmental chain motion. researchgate.net | The cross-linking disrupts crystallinity, while its flexible backbone permits the local polymer motion needed for ion transport. |

| Mechanical Integrity | The network provides dimensional stability and resistance to deformation. | Creates a robust, solid-state electrolyte that helps suppress dendrite formation. |

| Electrochemical Stability | Must be stable against the high and low voltages of the electrodes. | The stable ether and C-C bonds in the cured network contribute to a wide electrochemical stability window. |

3D Printing

Vat photopolymerization techniques, such as stereolithography (SLA), utilize liquid photocurable resins that are selectively solidified by light to build complex three-dimensional objects layer-by-layer. mdpi.com this compound is a suitable monomer for these processes, particularly in systems that employ cationic photopolymerization. mdpi.com

In such formulations, a photoinitiator generates a strong acid upon exposure to UV or visible light, which then catalyzes the ring-opening polymerization of the epoxy groups. mdpi.com The dual epoxy functionality of this compound allows it to form a highly cross-linked polymer network, resulting in a solid, durable material. Its inclusion in photopolymer resins offers several benefits:

Reactivity: The epoxy rings are highly reactive in the presence of a photo-generated acid, enabling rapid curing.

Low Viscosity: As an aliphatic ether, it generally has a lower viscosity than common aromatic epoxy resins like Bisphenol A diglycidyl ether (DGEBA), which is advantageous for resin formulation and recoating in the 3D printing process.

Flexibility: The flexible ether linkage in its backbone can impart reduced brittleness to the final cured object compared to materials made from more rigid epoxy monomers.

It can be used as a primary resin component or as a reactive diluent to modify the properties of other epoxy or acrylate-based formulations for 3D printing. google.comresearchgate.net

Electrical Insulation

Epoxy resins are widely used as electrical insulation materials in applications ranging from microelectronic encapsulation to high-voltage components for printed wiring boards, owing to their excellent dielectric properties, high thermal stability, and strong adhesion. google.comcymitquimica.com Cured epoxy resins act as effective insulators, preventing the flow of current between conductors.

This compound, once cured with an appropriate hardener, forms a thermoset polymer with valuable insulating characteristics. Its aliphatic nature is particularly beneficial for applications in high-frequency electronics, as aliphatic epoxies typically exhibit a lower dielectric constant (ε') and dissipation factor (tan δ) compared to their aromatic counterparts. A lower dielectric constant reduces signal delay, while a lower dissipation factor minimizes signal loss at high frequencies. Resin compositions designed for laminates in printed wiring boards specifically seek to combine good dielectric properties with high heat resistance and strong adhesion, all of which can be achieved with tailored epoxy formulations. google.com The introduction of epoxy groups into molecular structures has been shown to increase the dielectric permittivity of materials. pleiades.online

Theoretical and Computational Studies on Bis 3,4 Epoxybutyl Ether Systems

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Bis(3,4-epoxybutyl) ether, MD simulations can model the curing process, which involves the ring-opening polymerization of the epoxide groups to form a cross-linked three-dimensional network. These simulations provide a detailed, atomistic view of the network formation and its influence on the macroscopic properties of the final material.

The process begins with the construction of a simulation box containing the this compound monomers and a curing agent. The interactions between the atoms are described by a force field, which is a set of potential energy functions. The system is then subjected to a series of energy minimization and equilibration steps to achieve a stable, low-energy configuration. The cross-linking algorithm is then initiated, where reactive atoms on the epoxy monomer and the curing agent are identified. When a reactive pair is within a specified cutoff distance, a new bond is formed, simulating the chemical reaction of polymerization. This process is repeated until a desired degree of cross-linking is achieved.

MD simulations can be used to investigate various aspects of the polymerization and network formation of this compound systems:

Effect of Curing Agent: Simulations can be performed with different types of curing agents (e.g., amines, anhydrides) to understand their impact on the reaction kinetics and the final network topology.

Degree of Cross-linking: By controlling the extent of the simulated reaction, it is possible to study how the material properties evolve with the degree of cross-linking. Properties such as the glass transition temperature (Tg), density, and mechanical moduli are highly dependent on the cross-link density.

Network Structure: MD simulations provide detailed information about the structure of the polymer network, including the distribution of cross-link lengths, the presence of network defects, and the free volume distribution.

| Parameter | Value/Description |

|---|---|

| Force Field | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or similar |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | Typically ranges from 300 K to 600 K to simulate curing conditions |

| Pressure | 1 atm (for NPT simulations) |

| Time Step | 1 fs |

| Simulation Time | Several nanoseconds for equilibration and cross-linking |

| Cross-linking Cutoff Distance | 4.0 - 7.0 Å |

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. These methods can provide detailed insights into the reaction mechanisms and energetics of the polymerization of this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations due to its balance of accuracy and computational cost.

For the this compound system, quantum chemical calculations can be used to:

Elucidate Reaction Mechanisms: The ring-opening reaction of the epoxide group by a nucleophilic curing agent can proceed through different pathways. Quantum chemical calculations can be used to determine the transition state structures and activation energies for these pathways, thereby identifying the most favorable reaction mechanism.

Calculate Reaction Energetics: The enthalpy and Gibbs free energy of reaction for the polymerization steps can be calculated. This information is crucial for understanding the thermodynamics of the curing process and predicting the exothermicity of the reaction.

Investigate the Role of Catalysts: If a catalyst is used to accelerate the curing process, quantum chemical calculations can be employed to study the catalytic cycle, including the interaction of the catalyst with the reactants and the lowering of the activation energy barrier.

By performing these calculations, a deeper understanding of the factors governing the reactivity of the this compound monomer can be gained, which is essential for optimizing the curing conditions and controlling the final properties of the polymer.

| Parameter | Calculated Value (kJ/mol) |

|---|---|

| Activation Energy (Ea) | 50 - 80 |

| Enthalpy of Reaction (ΔH) | -90 to -110 |

| Gibbs Free Energy of Reaction (ΔG) | -100 to -120 |

Predictive Modeling of Material Properties

Predictive modeling aims to establish a quantitative relationship between the chemical structure of the monomers, the architecture of the polymer network, and the macroscopic properties of the resulting material. These models can significantly accelerate the design and development of new materials by reducing the need for extensive experimental work.

For this compound-based systems, various modeling approaches can be utilized:

Group Contribution Methods: These methods estimate macroscopic properties by summing the contributions of the individual chemical groups present in the polymer repeat unit. While simple and computationally inexpensive, their accuracy can be limited, especially for complex network structures.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate a set of molecular descriptors with a specific material property. These descriptors can be derived from the chemical structure and can include topological, geometric, and electronic parameters.

Machine Learning Models: In recent years, machine learning (ML) has emerged as a powerful tool for materials discovery and design. nih.govnih.gov ML models, such as artificial neural networks, can be trained on large datasets of experimental or simulation data to predict the properties of new polymer formulations with high accuracy. nih.govnih.gov For instance, a model could be trained to predict the glass transition temperature or the Young's modulus of a this compound-based polymer as a function of the type and concentration of the curing agent and the degree of cross-linking. nih.govresearchgate.net

The development of accurate predictive models for this compound systems would enable the in silico screening of a vast number of potential formulations to identify candidates with desired properties, thus streamlining the material development process.

| Property | Predicted Value |

|---|---|

| Glass Transition Temperature (Tg) | 80 - 120 °C |

| Young's Modulus | 2.5 - 3.5 GPa |

| Density | 1.10 - 1.20 g/cm³ |

| Coefficient of Thermal Expansion (CTE) | 50 - 70 ppm/K |

Future Directions and Emerging Research Avenues for Bis 3,4 Epoxybutyl Ether

Development of Novel Catalytic Systems for Controlled Polymerization

The properties of polymers derived from Bis(3,4-epoxybutyl) ether are intrinsically linked to the degree of control exerted during the polymerization process. Achieving well-defined polymer architectures, such as controlled molecular weights and low dispersity, is paramount for high-performance applications. Future research is intensely focused on developing novel catalytic systems that can precisely orchestrate the ring-opening polymerization (ROP) of this diepoxide.

Emerging research in this area is moving beyond traditional catalysts towards more sophisticated and efficient systems. technologypublisher.com Key areas of development include:

Metal-Based Catalysts: Significant progress has been made with metal-based catalysts. Systems utilizing Group 13 (e.g., Aluminum) and Group 15 metals have demonstrated the ability to facilitate rapid and controlled ROP of epoxides, leading to polymers with predictable molecular weights and functionalities. technologypublisher.com For instance, catalyst systems based on the combination of diethylaluminium chloride and α,β,γ,δ-tetraphenylporphine show high activity for epoxide polymerization, yielding polymers with narrow molecular weight distributions. researchgate.net Similarly, rare-earth metal complexes, when activated with co-catalysts like modified methylaluminoxane (B55162) (MMAO), exhibit extremely high catalytic efficiency and stereoselectivity for the polymerization of other cyclic monomers, a strategy that holds promise for diepoxides like this compound. mdpi.com Late transition metal catalysts, such as those based on nickel and palladium, are also gaining attention for their ability to produce highly branched polymer structures and for their tolerance to polar functional groups. ippi.ac.ir

Metal-Free Organocatalysts: To address concerns about metal contamination in final products, particularly for biomedical applications, metal-free organocatalysts are a major research thrust. Bifunctional catalysts, such as thiourea-quaternary ammonium (B1175870) salts, have proven effective in the controlled ring-opening copolymerization of epoxides and anhydrides, suggesting their potential for the homopolymerization of diepoxides. rsc.org Another promising approach involves the use of phosphazenium salts in combination with carboxylic acid initiators to synthesize well-defined ester-functionalized polyethers. acs.org These systems offer a compromise between high polymerization rates and controlled performance. acs.org

Photocatalysis: Light-mediated polymerization offers exceptional spatial and temporal control over the reaction. Photocatalysts, including various organic dyes and metal complexes, can initiate polymerization upon irradiation, allowing for the fabrication of complex, patterned materials. nih.gov The rational design of photocatalysts, guided by computational chemistry, aims to optimize their efficiency and tailor their absorption spectra to specific light sources, opening new avenues for the advanced processing of epoxy networks derived from this compound. nih.gov

Table 1: Emerging Catalytic Systems for Controlled Epoxide Polymerization

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Metal-Based Catalysts | Group 13/15 metal adducts technologypublisher.com, Aluminum porphyrin researchgate.net, Rare-earth complexes (Y, Gd, Nd) mdpi.com, Late transition metals (Ni, Pd) ippi.ac.ir | High activity, control over molecular weight and functionality, stereoselectivity. technologypublisher.comresearchgate.netmdpi.com | Improving catalyst stability, expanding monomer scope, reducing cost. ippi.ac.ir |

| Metal-Free Organocatalysts | Bifunctional thiourea-ammonium salts rsc.org, Phosphazenium salts acs.org, Organoboron catalysts researchgate.net | Avoids metal contamination, often biocompatible, tunable reactivity. researchgate.netrsc.orgacs.org | Enhancing catalytic efficiency at low loadings, developing new bifunctional designs. rsc.org |

| Photocatalysts | Cationic dyes, Iridium or Ruthenium complexes nih.gov | High spatial and temporal control, mild reaction conditions, energy efficient. nih.gov | Designing catalysts for visible-light activation, understanding deactivation mechanisms. nih.gov |

Smart Materials Design Incorporating this compound Architectures

"Smart" or "stimuli-responsive" materials, which can alter their properties in response to external triggers, represent a frontier in materials science. nih.govopenaccessjournals.com The ability of this compound to form crosslinked polymer networks makes it a valuable component for creating such advanced materials. These materials can respond to a variety of stimuli, including temperature, pH, light, and electric or magnetic fields. nih.govucl.ac.uk

Future research will likely leverage the unique architecture of this compound in several classes of smart materials:

Shape-Memory Polymers (SMPs): Crosslinked networks derived from this compound can be engineered to exhibit shape-memory effects. These materials can be deformed and fixed into a temporary shape, later recovering their original form upon exposure to a specific stimulus, typically heat. openaccessjournals.com The flexible ether backbone of the monomer could contribute to the large strain deformation and recovery characteristics essential for SMPs. Applications are envisioned in aerospace for deployable structures, in medicine for minimally invasive surgical devices, and in smart textiles. openaccessjournals.com

Self-Healing Materials: The epoxide groups of this compound can be incorporated into polymer networks designed for self-healing. One approach involves encapsulating the epoxy monomer (or a similar reactive agent) within microcapsules dispersed in a polymer matrix. When a crack propagates through the material, it ruptures the capsules, releasing the healing agent to polymerize and repair the damage. The low viscosity and high reactivity of the ether make it a suitable candidate for such systems.

Stimuli-Responsive Gels and Coatings: By copolymerizing this compound with functional co-monomers, it is possible to create hydrogels or coatings that swell, shrink, or change their surface properties in response to environmental cues like pH or temperature. rsc.org For example, incorporating acidic or basic co-monomers could yield pH-responsive gels for drug delivery or sensor applications. nih.gov Thermo-responsive polymers could be used to create surfaces that control cell adhesion or modulate fluid flow in microfluidic devices. mdpi.com The development of such "engineered emulsions" and surfaces with responsive polymeric surfactants is an active area of research. ucl.ac.uk

Table 2: Potential Smart Materials Applications for this compound

| Smart Material Type | Underlying Principle | Potential Role of this compound | Emerging Applications |

|---|---|---|---|

| Shape-Memory Polymers | Reversible transition between a permanent and a temporary shape triggered by an external stimulus (e.g., heat). openaccessjournals.com | Forms the stable, crosslinked network that defines the permanent shape; its flexibility may aid in high deformation. | Aerospace components, biomedical devices, smart textiles. openaccessjournals.com |

| Self-Healing Materials | Intrinsic or extrinsic mechanisms to autonomously repair damage. | Can act as a reactive healing agent in capsule-based systems or as a crosslinker in intrinsically healable networks. | Protective coatings, structural composites, electronics. |

| Stimuli-Responsive Gels | Volume phase transitions or property changes in response to pH, temperature, or light. rsc.org | Provides a robust, crosslinked hydrogel network when copolymerized with functional monomers. | Controlled drug delivery, sensors, water treatment, tissue engineering. nih.govrsc.org |

Sustainable Synthesis and Processing Methodologies

The chemical industry's shift towards green chemistry principles is a major driver of innovation. specificpolymers.com Research into the lifecycle of this compound is increasingly focused on sustainability, from its synthesis to its processing and end-of-life.

Future efforts in this domain will concentrate on several key areas: